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molecular formula C11H19NO3 B1321219 Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate CAS No. 748805-96-1

Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate

Cat. No. B1321219
M. Wt: 213.27 g/mol
InChI Key: UHNJPHHZWSDWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741934B2

Procedure details

1M borane in THF (450 mL, 0.45 mol, 0.9 eq) was added under stirring and cooling on an ice bath to a stirred in a stream of argon solution of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate (Preparation 79, 107 g, 0.5 mol, 1 eq) in THF (300 mL). The reaction mixture was heated to 25° C. and stirred at this temperature for 3 h. Then the reaction mixture was cooled to 0-10° C. and treated at this temperature sequentially with 3N sodium hydroxide (170 mL) and 30% hydrogen peroxide (66 mL). The obtained homogenous mixture was stirred overnight, then treated with hexane (45 mL), and dried over potassium carbonate. The organic layer was decanted from the precipitate, which was washed with DCM. The organic layers were evaporated in vacuo, and the residue was purified rapidly (due to instability of the product on silica gel) by chromatography (carbon tetrachloride/chloroform/isopropanol 100:0:0→0:100:0→0:90:10) on silica gel (1.2 kg; 63-100 μm) to give title compound as a colorless oil in (85 g, 0.368 mol, 72%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Quantity
66 mL
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
B.[CH2:2]=[C:3]1[CH2:9][O:8][CH2:7][CH2:6][N:5]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:4]1.[OH-:17].[Na+].OO>C1COCC1.CCCCCC>[OH:17][CH2:2][CH:3]1[CH2:9][O:8][CH2:7][CH2:6][N:5]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
450 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
107 g
Type
reactant
Smiles
C=C1CN(CCOC1)C(=O)OC(C)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
170 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
66 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
45 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling on an ice bath to
STIRRING
Type
STIRRING
Details
stirred at this temperature for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture was cooled to 0-10° C.
STIRRING
Type
STIRRING
Details
The obtained homogenous mixture was stirred overnight
Duration
8 (± 8) h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
The organic layer was decanted from the precipitate, which
WASH
Type
WASH
Details
was washed with DCM
CUSTOM
Type
CUSTOM
Details
The organic layers were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified rapidly (due to instability of the product on silica gel) by chromatography (carbon tetrachloride/chloroform/isopropanol 100:0:0→0:100:0→0:90:10) on silica gel (1.2 kg; 63-100 μm)

Outcomes

Product
Name
Type
product
Smiles
OCC1CN(CCOC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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